molecular formula C6H7NO B13851042 (Z)-2-Acetylbut-2-enenitrile

(Z)-2-Acetylbut-2-enenitrile

Cat. No.: B13851042
M. Wt: 109.13 g/mol
InChI Key: PZNNCAKOZCUZHC-UTCJRWHESA-N
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Description

(Z)-2-Acetylbut-2-enenitrile: is an organic compound characterized by the presence of a nitrile group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Acetylbut-2-enenitrile typically involves the reaction of acetylacetone with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Acetylbut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the double bond to a single bond.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.

Major Products: The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: (Z)-2-Acetylbut-2-enenitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Its unique structure allows for the formation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive compounds. It may also be used in the development of new drugs and therapeutic agents.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-Acetylbut-2-enenitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile group and the double bond. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities. The specific mechanism depends on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

    (E)-2-Acetylbut-2-enenitrile: The geometric isomer of (Z)-2-Acetylbut-2-enenitrile with different spatial arrangement of substituents.

    2-Acetylbutanenitrile: A similar compound without the double bond, leading to different chemical properties and reactivity.

    2-Cyano-3-buten-2-one: Another related compound with a similar structure but different functional groups.

Uniqueness: this compound is unique due to its specific geometric configuration, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and various applications in research and industry.

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(Z)-2-acetylbut-2-enenitrile

InChI

InChI=1S/C6H7NO/c1-3-6(4-7)5(2)8/h3H,1-2H3/b6-3-

InChI Key

PZNNCAKOZCUZHC-UTCJRWHESA-N

Isomeric SMILES

C/C=C(/C#N)\C(=O)C

Canonical SMILES

CC=C(C#N)C(=O)C

Origin of Product

United States

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